3-(Furan-2-carbonyl)oxan-4-one
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Overview
Description
3-(Furan-2-carbonyl)oxan-4-one is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring attached to an oxan-4-one moiety. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-carbonyl)oxan-4-one typically involves the reaction of furan-2-carboxylic acid with oxan-4-one under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and various substituted furans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Furan-2-carbonyl)oxan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Furan-2-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. The carbonyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Oxan-4-one
- Furan-2,5-dione
Uniqueness
3-(Furan-2-carbonyl)oxan-4-one is unique due to its specific structure, which combines the properties of both furan and oxan-4-one. This unique combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H10O4/c11-8-3-5-13-6-7(8)10(12)9-2-1-4-14-9/h1-2,4,7H,3,5-6H2 |
InChI Key |
TZWRLIQSWUPADB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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